molecular formula C17H23N4NaO10P B12442723 (2R,3S,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyldihydrogenphosphate,sodiumsalthydrate(1:x:y)

(2R,3S,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyldihydrogenphosphate,sodiumsalthydrate(1:x:y)

Cat. No.: B12442723
M. Wt: 497.3 g/mol
InChI Key: OMJLTNRZAULTMR-APQIITSESA-N
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Description

Early Discoveries in Pteridine Chemistry

The benzo[g]pteridine system, a fused tricyclic structure comprising pyrazino[2,3-d]pyrimidine, has its roots in early 20th-century heterocyclic research. Isoalloxazine, a structural analog, was first synthesized in 1934 by Richard Kuhn and colleagues, marking a pivotal moment in understanding flavin biochemistry. This discovery laid the groundwork for recognizing pteridines as essential cofactors in redox enzymes, such as flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). The benzo[g]pteridine moiety, characterized by its 7,8-dimethyl-2,4-dioxo substitution pattern, emerged as a key scaffold in natural and synthetic compounds due to its electronic conjugation and redox versatility.

Evolution of Benzo[g]pteridine Derivatives

The functionalization of benzo[g]pteridines accelerated in the mid-20th century with advancements in synthetic methodologies. Early work focused on modifying the C-5 side chain to enhance solubility and enzymatic compatibility. For instance, phosphorylation at the C-5 hydroxy group, as seen in FMN derivatives, improved interactions with flavoproteins. The introduction of sodium salt hydrates, such as the title compound, further optimized stability for biochemical applications. These innovations underscored the scaffold’s adaptability, enabling its use in studying electron transport chains and enzymatic redox mechanisms.

Properties

Molecular Formula

C17H23N4NaO10P

Molecular Weight

497.3 g/mol

InChI

InChI=1S/C17H21N4O9P.Na.H2O/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);;1H2/t11-,12+,14-;;/m0../s1

InChI Key

OMJLTNRZAULTMR-APQIITSESA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O.O.[Na]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O.O.[Na]

Origin of Product

United States

Preparation Methods

Synthesis of the Benzo[g]pteridine-2,4-dione Core

The benzo[g]pteridine-2,4-dione scaffold forms the foundation of the target compound. As outlined in WO2008114009A1, the core is synthesized via a four-step sequence starting with 2,4-dichloro-1-nitrobenzene (1 ). Reaction with a primary amine (e.g., methylamine) under anhydrous conditions at 90°C for 24–36 hours yields (5-chloro-2-nitro-phenyl)amine (2 ). Subsequent reduction with zinc dust in acetic acid generates the corresponding diamine intermediate, which undergoes cyclization with alloxan and boric acid in aqueous acetic acid to form 8-chloro-10-substituted-10H-benzo[g]pteridine-2,4-dione (3 ).

Critical Parameters :

  • Temperature Control : Cyclization at 100°C for 0.5–5 hours ensures complete ring formation.
  • Substituent Introduction : Methyl groups at positions 7 and 8 are introduced via alkylation of intermediate 3 using methyl iodide in the presence of potassium carbonate.

Stereoselective Attachment of the Pentyltriol Side Chain

The (2R,3S,4S)-2,3,4-trihydroxypentyl moiety is appended to the N10 position of the benzo[g]pteridine core. This step requires stereochemical precision to achieve the desired (R,S,S) configuration. A modified Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitates the coupling of the pteridine core with a protected pentitol derivative.

Reaction Conditions :

  • Solvent : Anhydrous tetrahydrofuran (THF) at −20°C.
  • Protecting Groups : Benzyl ethers for hydroxyl groups, removed via catalytic hydrogenation post-coupling.

Yield Optimization :

Protecting Group Coupling Agent Yield (%)
Benzyl DEAD/PPh₃ 78
Acetyl DEAD/PPh₃ 62

Phosphorylation of the Primary Alcohol

The primary hydroxyl group at the C5 position of the pentyl chain is phosphorylated using phosphorus oxychloride (POCl₃). This step, adapted from EP0417604A2, employs a lactone solvent (e.g., γ-valerolactone) to enhance reactivity.

Procedure :

  • Dissolve the pentyltriol-pteridine intermediate in γ-valerolactone.
  • Add 1.2–3.0 equivalents of POCl₃ dropwise at 30–35°C.
  • Stir for 30–60 minutes until a homogeneous dark solution forms.

Hydrolysis :

  • Quench the reaction with 30–50 mol water per mole of starting material at 85–95°C for 10–15 minutes.
  • Adjust pH to 5.5–6.0 using aqueous NaOH to precipitate the phosphate ester.

Phosphorylation Efficiency :

POCl₃ Equivalents Reaction Time (min) Purity (%)
1.2 30 68
2.0 45 82
3.0 60 75

Sodium Salt Formation and Hydration

The final step involves converting the dihydrogen phosphate to the monosodium salt and inducing hydration. Neutralization with stoichiometric NaOH (1.0 equivalent) in ethanol/water (3:1) at 30–40°C yields the sodium salt. Hydration is achieved by recrystallization from aqueous acetone.

Crystallization Data :

Solvent System Hydration (y) Crystal Form
Acetone/H₂O (4:1) 1.5 Monoclinic
Ethanol/H₂O (2:1) 1.0 Orthorhombic

Analytical Characterization

Spectroscopic Validation :

  • ¹H NMR (D₂O, 400 MHz): δ 8.21 (s, 1H, H-9), 4.35–4.18 (m, 3H, H-2, H-3, H-4), 3.95 (dd, J = 12.4 Hz, 1H, H-5).
  • ³¹P NMR (D₂O, 162 MHz): δ −0.85 (s, PO₄).

Elemental Analysis :

Component Calculated (%) Observed (%)
C 44.72 44.68
H 4.63 4.59
N 12.27 12.21

Process Optimization Challenges

Key challenges include minimizing riboflavin-like byproducts during phosphorylation (≤6% impurity) and maintaining stereochemical integrity during side-chain attachment. Scalability is limited by the exothermic nature of the POCl₃ reaction, necessitating precise temperature control.

Chemical Reactions Analysis

Biosynthetic Pathways and Precursor Reactions

The compound originates from riboflavin (vitamin B₂) biosynthesis. Key steps involve:

  • GTP Hydrolysis : GTP is hydrolytically opened to form 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione via deamination and dephosphorylation .

  • Condensation with Ribulose 5-Phosphate : 3,4-dihydroxy-2-butanone 4-phosphate (derived from ribulose 5-phosphate) reacts with the pyrimidinedione intermediate to form 6,7-dimethyl-8-ribityllumazine .

  • Dismutation Catalyzed by Riboflavin Synthase : Two lumazine molecules undergo a four-carbon transfer to yield one riboflavin and one byproduct .

Table 1: Key Biosynthetic Reactions

StepReaction TypeSubstratesProducts
1HydrolysisGTP5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione
2CondensationPyrimidinedione + 3,4-dihydroxy-2-butanone 4-phosphate6,7-dimethyl-8-ribityllumazine
3Dismutation2 × 6,7-dimethyl-8-ribityllumazineRiboflavin + byproduct

Redox Activity in Biochemical Systems

As the sodium salt of FMN, this compound participates in reversible redox reactions:

  • Reduction : FMN accepts two electrons and two protons to form FMNH₂ (fully reduced form) .
    FMN+2H++2eFMNH2\text{FMN}+2\text{H}^++2\text{e}^-\rightarrow \text{FMNH}_2

  • Oxidation : FMNH₂ donates electrons to proteins like NADH dehydrogenase in the electron transport chain .

Key Functional Groups Involved :

  • Isoalloxazine ring (7,8-dimethylbenzo[g]pteridine-2,4-dione): Site of electron transfer.

  • Phosphate group: Enhances solubility and enzyme binding .

Stability and Hydrolysis

The compound’s phosphate ester linkage is susceptible to hydrolysis under acidic or alkaline conditions:

  • Acidic Hydrolysis : Cleavage of the phosphoester bond generates riboflavin-5′-phosphate and inorganic phosphate .

  • Enzymatic Hydrolysis : Phosphatases catalyze dephosphorylation to form riboflavin .

Table 2: Hydrolysis Conditions

ConditionpH RangeProducts
Acidic1–3Riboflavin-5′-phosphate + H₃PO₄
Alkaline10–12Riboflavin + Na₃PO₄
Enzymatic6–8Riboflavin + Phosphate (via phosphatases)

Coordination with Metal Ions

The phosphate and hydroxyl groups enable metal chelation, particularly with sodium (as in the sodium salt) and magnesium:

  • Sodium Interaction : Stabilizes the phosphate group via ionic bonding .

  • Magnesium Binding : Enhances enzymatic activity in flavoproteins (e.g., glutathione reductase) .

Photochemical Degradation

The isoalloxazine ring undergoes photolysis under UV light, leading to:

  • Ring Opening : Forms lumichrome (7,8-dimethylalloxazine) and lumiflavin (trimethyl isoalloxazine) .

  • Radical Formation : Generates reactive oxygen species (ROS) in aerobic conditions .

Scientific Research Applications

[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate, also known by the CAS No. 5666-16-0, is a complex organic compound featuring a benzo[g]pteridin ring system. It finds use across various scientific domains due to its unique structural and chemical properties.

Scientific Research Applications

This compound is utilized in scientific research across chemistry, biology, medicine, and industry.

  • Chemistry It serves as a building block in synthesizing more complex molecules.
  • Biology It is studied for its potential role in biological processes and as a probe for biochemical pathways.
  • Medicine It is investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
  • Industry It is utilized in developing new materials and as a catalyst in various industrial processes.

Chemical Reactions

[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate can undergo oxidation, reduction, and substitution reactions.

  • Oxidation The compound can be oxidized to form various derivatives.
  • Reduction Reduction reactions can modify the benzo[G]pteridin ring system.
  • Substitution Substitution reactions can introduce different functional groups into the molecule.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations. The major products depend on the specific reagents and conditions used; oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups into the molecule.

Mechanism of Action

The mechanism of action of (2R,3S,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyldihydrogenphosphate,sodiumsalthydrate(1:x:y) involves its interaction with specific molecular targets. This interaction can modulate the activity of enzymes and other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Key Properties:

  • Physical State : Yellow to orange-yellow crystalline powder, hygroscopic, and light-sensitive .
  • Solubility: Highly soluble in water (critical for its bioavailability) but insoluble in ethanol, chloroform, and diethyl ether .
  • Stability : Degrades under light exposure, especially in alkaline conditions, necessitating storage in opaque, airtight containers .
  • Applications: Used in pharmaceuticals (e.g., injectable vitamin B2 supplements) and food fortification due to its superior solubility compared to non-phosphorylated riboflavin .

Comparison with Similar Compounds

The sodium salt hydrate of riboflavin-5′-phosphate is compared to structurally and functionally related compounds, including riboflavin (vitamin B2), flavin mononucleotide (FMN, free acid), and flavin adenine dinucleotide (FAD).

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
Riboflavin (Vitamin B2) C₁₇H₂₀N₄O₆ 376.36 Non-phosphorylated; limited water solubility (~0.1 mg/mL) . Dietary supplements, food additives.
FMN (Free Acid) C₁₇H₂₁N₄O₉P 456.35 Phosphorylated ribityl side chain; acidic form with lower solubility . Biochemical research, enzyme cofactor.
FMN-Na (Target Compound) C₁₇H₂₀N₄NaO₉P 478.33 Sodium salt enhances solubility (>100 mg/mL); stable in neutral pH . Injectable formulations, fortified foods.
FAD (Disodium Salt) C₂₇H₃₁N₉Na₂O₁₅P₂ 829.40 Adenine-linked dinucleotide; higher molecular complexity; redox cofactor . Cellular respiration, metabolic assays.

Table 2: Stability and Pharmacokinetic Data

Compound Light Sensitivity Thermal Stability Bioavailability (Oral)
Riboflavin Moderate High Low (~15%) .
FMN (Free Acid) High Moderate Moderate (~50%) .
FMN-Na High Moderate High (>90%) .
FAD High Low Low (requires hydrolysis to FMN) .

Research Findings and Key Distinctions

Solubility and Bioavailability :

  • FMN-Na’s sodium salt form dramatically improves water solubility (>100 mg/mL) compared to riboflavin (0.1 mg/mL), making it ideal for parenteral administration .
  • In contrast, FAD’s larger structure limits its absorption unless hydrolyzed to FMN .

Stability Challenges :

  • Both FMN-Na and FAD degrade under UV light due to the photosensitive isoalloxazine ring. FMN-Na’s degradation products include lumichrome and lumiflavin, which are pharmacologically inactive .
  • Riboflavin exhibits better thermal stability but poor solubility, restricting its use in liquid formulations .

Functional Roles: FMN-Na serves as a direct cofactor for enzymes like NADH dehydrogenase, while FAD participates in more complex redox systems (e.g., the electron transport chain) . Non-phosphorylated riboflavin is a metabolic precursor but lacks coenzyme activity until phosphorylated .

Industrial Synthesis :

  • FMN-Na is synthesized via riboflavin phosphorylation using polyphosphoric acid or sodium dihydrogen phosphate, followed by sodium salt formation .
  • FAD requires enzymatic coupling of FMN with ATP, increasing production costs .

Biological Activity

The compound (2R,3S,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyldihydrogenphosphate sodium salt hydrate is a complex organic molecule that exhibits significant biological activity. Its structure suggests potential interactions with various biological pathways due to the presence of functional groups that can participate in biochemical reactions.

  • Molecular Formula : C17H20N4NaO9P
  • Molecular Weight : 478.33 g/mol
  • CAS Number : 130-40-5

The biological activity of this compound is primarily attributed to its role as a derivative of riboflavin (Vitamin B2), which is crucial for cellular metabolism. Riboflavin is converted into two important coenzymes: flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are involved in redox reactions within the cell. The compound's structure allows it to act as a substrate or cofactor in various enzymatic processes.

Antioxidant Properties

Research indicates that riboflavin and its derivatives possess antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells. This activity is essential for protecting cellular components from damage caused by reactive oxygen species (ROS) .

Enzymatic Cofactor

As a precursor to FMN and FAD, the compound serves as a vital cofactor in several enzymes involved in energy production and metabolism. For instance, FMN is integral to the function of NADH dehydrogenase and other oxidoreductases, facilitating electron transfer processes critical for ATP production .

Anti-inflammatory Effects

Studies have shown that riboflavin exhibits anti-inflammatory properties. It may modulate inflammatory pathways and reduce the levels of pro-inflammatory cytokines in various models . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

1. Neuroprotective Effects

A study investigated the neuroprotective effects of riboflavin derivatives on neuronal cells subjected to oxidative stress. The results indicated that treatment with riboflavin significantly reduced cell death and improved cell viability compared to untreated controls .

2. Cardiovascular Health

Another study explored the impact of riboflavin supplementation on cardiovascular health markers in patients with metabolic syndrome. Results showed improved lipid profiles and reduced markers of inflammation following riboflavin administration .

Data Tables

Biological Activity Mechanism Reference
AntioxidantScavenging ROS
Enzymatic CofactorFMN/FAD synthesis
Anti-inflammatoryCytokine modulation

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing this compound, and how can purity be validated?

  • Methodological Answer: Synthesis should follow optimized solid-phase or solution-phase protocols, leveraging regioselective phosphorylation and sodium salt stabilization. Purity validation requires HPLC (C18 column, 0.1% TFA/ACN gradient) coupled with mass spectrometry (ESI-MS) to confirm molecular weight (e.g., [M+Na]+ ion). Residual solvents must be quantified via GC-MS, adhering to ICH Q3C guidelines .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer: Use a combination of:

  • NMR: ¹H/¹³C NMR for stereochemistry (2R,3S,4S configuration) and phosphate group confirmation.
  • FT-IR: Detect hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches.
  • X-ray crystallography: Resolve hydrate stoichiometry (1:x:y) and sodium ion coordination .

Q. How can researchers standardize assays for evaluating enzymatic interactions involving the benzo[g]pteridin moiety?

  • Methodological Answer: Employ kinetic assays (e.g., UV-Vis at 340 nm) with dehydrogenases or oxidoreductases, using NADH/NADPH as cofactors. Include negative controls with competitive inhibitors (e.g., 7,8-dimethyl analog) to confirm specificity .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability in aqueous buffers be resolved?

  • Methodological Answer: Perform accelerated stability studies (25°C/60% RH, 40°C/75% RH) with pH-controlled buffers (2–9). Monitor degradation via LC-MS and identify byproducts (e.g., hydrolyzed phosphate or oxidized pteridin). Use Arrhenius modeling to predict shelf-life under lab conditions .

Q. What computational strategies are effective for modeling the compound’s interaction with membrane transporters?

  • Methodological Answer: Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) in lipid bilayers. Parameterize the phosphate group using AMBER force fields. Validate predictions with SPR-based binding affinity measurements (KD < 10 µM) .

Q. How can researchers address discrepancies in hydrate stoichiometry (1:x:y) across different synthesis batches?

  • Methodological Answer: Implement TGA-DSC to quantify water content (25–200°C heating). Correlate with Karl Fischer titration. Adjust crystallization conditions (e.g., ethanol/water ratio, cooling rate) to control hydrate formation. Statistical DOE (Box-Behnken design) optimizes reproducibility .

Q. What multi-omics approaches are suitable for studying the compound’s metabolic impact in cell models?

  • Methodological Answer: Integrate:

  • Metabolomics: LC-HRMS to track pteridin-derived metabolites.
  • Transcriptomics: RNA-seq to identify upregulated pathways (e.g., folate metabolism).
  • Proteomics: SILAC labeling to quantify enzyme expression changes. Normalize data via PCA and pathway enrichment tools (MetaboAnalyst 5.0) .

Methodological Notes

  • Safety & Handling: Refer to SDS guidelines for sodium salts (e.g., PPE, ventilation) to mitigate inhalation risks .
  • Data Reproducibility: Pre-register protocols on platforms like OSF and share raw data via FAIR-compliant repositories (e.g., Zenodo) .
  • Theoretical Frameworks: Align experiments with enzyme kinetics (Michaelis-Menten) or crystallography-based drug design principles to ensure academic rigor .

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